molecular formula C17H19N5O4 B141499 O(6)-Benzyl-2'-Desoxyguanosin CAS No. 129732-90-7

O(6)-Benzyl-2'-Desoxyguanosin

Katalognummer: B141499
CAS-Nummer: 129732-90-7
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: MTEDBOAIQUHDQD-YNEHKIRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O(6)-Benzyl-2’-deoxyguanosine is a synthetic nucleoside analog derived from guanine. It is characterized by the presence of a benzyl group attached to the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Modulation of DNA Repair Mechanisms

One of the primary applications of O(6)-Bn-dG is its ability to inhibit the activity of O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs alkylated DNA. Tumor cells often express high levels of AGT, which can confer resistance to alkylating chemotherapy agents like temozolomide and BCNU (carmustine). By reducing AGT activity, O(6)-Bn-dG can enhance the efficacy of these chemotherapeutic agents, making it a valuable tool in cancer treatment protocols .

Preclinical Studies

Preclinical studies have demonstrated that pretreatment with O(6)-Bn-dG significantly increases the sensitivity of various tumor cell lines to alkylating agents. For instance, in studies involving pediatric brain tumors, O(6)-Bn-dG was shown to reduce the threshold dose required for effective treatment with BCNU and temozolomide by several folds . This suggests that O(6)-Bn-dG could be integrated into treatment regimens to improve outcomes for patients with resistant tumors.

Tool for Studying DNA Interactions

The unique structure of O(6)-Bn-dG allows researchers to use it as a model compound for studying how modified nucleosides interact within the DNA double helix. Its recognition by specific proteins involved in DNA repair provides insights into the mechanisms of DNA damage recognition and repair processes .

Development of Chemical Probes

O(6)-Bn-dG has been utilized in the development of synthetic nucleotides that serve as chemical probes for site-specific reporting of DNA damage. These probes are essential for understanding how bulky DNA adducts contribute to mutagenesis and cancer initiation .

Enhanced Chemotherapy Efficacy

In a study examining the effects of MGMT (O-6-methylguanine-DNA methyltransferase) on tumor resistance, it was found that combining O(6)-Bn-dG with BCNU or temozolomide significantly improved tumor response rates in xenograft models . This highlights the compound's potential as an adjunct therapy in overcoming drug resistance.

Mechanistic Insights into DNA Repair

Research involving NMR spectroscopy has elucidated how O(6)-Bn-dG is recognized by repair proteins within the context of DNA duplexes. The findings indicate that the benzyl group facilitates intercalation between bases, affecting stability and recognition processes essential for effective DNA repair .

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective benzylation at the O(6) position. The general steps include:

  • Protection of the 3’- and 5’-hydroxyl groups using silyl or acyl protecting groups.
  • Benzylation of the O(6) position using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production of O(6)-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: O(6)-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyl group, reverting to 2’-deoxyguanosine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 2’-Deoxyguanosine.

    Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

    O(6)-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group instead of a benzyl group.

    O(6)-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the O(6) position.

    O(6)-Phenyl-2’-deoxyguanosine: Features a phenyl group at the O(6) position.

Comparison: O(6)-Benzyl-2’-deoxyguanosine is unique due to the presence of the bulky benzyl group, which significantly affects its chemical reactivity and biological interactions. Compared to its methyl and ethyl counterparts, the benzyl group provides greater steric hindrance, leading to different reaction pathways and biological effects. The phenyl derivative, while similar in size, lacks the flexibility of the benzyl group, resulting in distinct chemical and biological properties.

Biologische Aktivität

O(6)-Benzyl-2'-deoxyguanosine (dBG) is a nucleoside analog that has garnered attention for its potential in cancer therapy, particularly in overcoming resistance mechanisms associated with DNA repair proteins. This article explores the biological activity of dBG, focusing on its mechanisms of action, metabolic pathways, and efficacy in preclinical and clinical studies.

O(6)-Benzyl-2'-deoxyguanosine primarily functions as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT plays a crucial role in repairing DNA damage caused by alkylating agents, which are commonly used in chemotherapy. By inhibiting AGT, dBG enhances the cytotoxic effects of these agents, making tumor cells more susceptible to treatment.

Inhibition of AGT Activity

Research indicates that dBG can significantly reduce AGT activity in various tumor models. For instance, a study demonstrated that administration of dBG resulted in undetectable levels of AGT in over 90% of anaplastic glioma patients post-treatment, thereby sensitizing tumors to alkylating agents like temozolomide and carmustine .

Metabolism and Pharmacokinetics

The pharmacokinetics of dBG have been studied extensively, revealing important insights into its metabolism and disposition. In a rat model, dBG was found to be partially metabolized into a glucuronic acid conjugate, which was excreted primarily via bile. This study reported that at a dose of 100 mg/kg, approximately 58% of the administered dose was cleared through metabolism, with peak plasma concentrations reaching 45 µM within 2 hours post-injection .

Tumor Xenograft Models

In preclinical studies using pancreatic tumor xenografts, dBG was shown to enhance the efficacy of chemotherapy agents by reducing their maximum tolerated doses. For example, when combined with carmustine or temozolomide, dBG allowed for significant tumor growth delays compared to treatment with these agents alone . The efficacy was attributed to the effective inhibition of MGMT (O6-methylguanine-DNA methyltransferase), another DNA repair protein that contributes to drug resistance.

Case Studies

  • Anaplastic Gliomas : In a clinical setting involving patients with anaplastic gliomas, administration of dBG led to a marked decrease in AGT levels prior to surgical resection. This resulted in improved responses to subsequent chemotherapy treatments without significant toxicity related to dBG itself .
  • Pancreatic Cancer : A study on pancreatic cancer xenografts demonstrated that pre-treatment with dBG sensitized tumors to both carmustine and temozolomide. The combination treatment resulted in enhanced therapeutic outcomes compared to monotherapy .

Comparative Efficacy with Derivatives

Comparative studies have shown that while dBG is effective in inhibiting AGT, its activity is generally less potent than its parent compound O6-benzylguanine (BG). For instance, BG has been reported to have an ED50 value significantly lower than that of dBG when tested for AGT inhibition in vitro . However, modifications such as folate ester derivatives of dBG showed increased potency as alkyltransferase inactivators compared to both dBG and BG .

Summary Table: Biological Activity Overview

Property O(6)-Benzyl-2'-deoxyguanosine (dBG) O6-Benzylguanine (BG)
Mechanism AGT inhibitorAGT inhibitor
Peak Plasma Concentration 45 µMHigher than dBG
Metabolism Glucuronic acid conjugateLess extensive
Clinical Efficacy Enhanced response in gliomasHigher potency overall
Resistance Overcoming Effective against MGMT-mediated resistanceMore effective against AGT

Eigenschaften

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDBOAIQUHDQD-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926478
Record name 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129732-90-7
Record name O(6)-Benzyl-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O(6)-Benzyl-2'-deoxyguanosine
Reactant of Route 2
O(6)-Benzyl-2'-deoxyguanosine
Reactant of Route 3
O(6)-Benzyl-2'-deoxyguanosine
Reactant of Route 4
O(6)-Benzyl-2'-deoxyguanosine
Reactant of Route 5
Reactant of Route 5
O(6)-Benzyl-2'-deoxyguanosine
Reactant of Route 6
O(6)-Benzyl-2'-deoxyguanosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.